1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole
Overview
Description
1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are structurally versatile and have potential for diverse biological activities .
Synthesis Analysis
1,2,3-Triazoles can be synthesized using various methods. One popular approach is the “click chemistry” approach, which involves copper (I)-catalyzed cycloaddition between a terminal alkyne and organic azides . This method is notable for its simplicity and high yield .Molecular Structure Analysis
The 1,2,3-triazole moiety has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Chemical Reactions Analysis
1,2,3-Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .Physical and Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Scientific Research Applications
Crystal Structure Analysis
1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole, a regio-isomer, has been identified as a by-product in the synthesis of phenanthro[9,10-d]triazoles. The structural analysis of this compound provides valuable insights into the alkylation behaviors of triazoles, contributing to a deeper understanding of their chemical properties (Yasuda & Kimoto, 1998).
Anti-Proliferative Agents
Compounds incorporating the 1,2,3-triazole linkage, similar to this compound, have demonstrated potential as anti-proliferative agents. This includes a specific compound structure that exhibited significant growth inhibition in renal cancer cell lines (Sahay & Ghalsasi, 2017).
Corrosion Inhibition
1,2,3-Triazole derivatives, including compounds structurally related to this compound, have been synthesized for potential use as corrosion inhibitors for steel. These derivatives show promising results in protecting steel against acidic corrosion, indicating their utility in material science applications (Negrón-Silva et al., 2013).
Catalytic Oxidation and Hydrogenation
Triazole-based compounds, similar to this compound, have been used to create ruthenium(II) complexes. These complexes exhibit catalytic properties, particularly in oxidation and transfer hydrogenation reactions, showcasing their potential in catalytic processes and material synthesis (Saleem et al., 2013).
Optical Waveguide and Photophysical Properties
Derivatives of 2H-benzo[d][1,2,3]triazole exhibit unique self-assembly properties in the solid state, forming structures with potential optoelectronic applications. These compounds, related to this compound, demonstrate waveguide properties, making them relevant in the field of materials science and photonics (Torres et al., 2016).
Electrosynthesis Applications
Compounds structurally related to this compound have been synthesized via electrosynthesis, indicating potential for scalable and environmentally-friendly chemical production processes. This method emphasizes the utility of triazole compounds in synthetic chemistry (Wirtanen et al., 2020).
Mechanism of Action
Target of Action
The compound “1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole” belongs to the class of triazoles, which are known for their broad pharmacological applications . Triazoles are capable of interacting with a variety of enzymes and receptors , and they have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .
Mode of Action
The 1,2,3-triazole ring interacts with the amino acids present in the active site of its target enzymes, AChE and BuChE . This interaction involves various types of bonds, such as electrostatic interaction, Pi- anion interaction, hydrogen bonding, and Van der Waals interaction . By inhibiting the activity of these enzymes, the compound increases the level of ACh, which can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic system in the brain . By inhibiting AChE and BuChE, the compound prevents the hydrolysis of ACh, leading to an increase in the levels of this neurotransmitter . This can enhance signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .
Pharmacokinetics
They are also resistant to enzymatic degradation , which can enhance their bioavailability and therapeutic efficacy.
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in the levels of ACh . This can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases . Additionally, triazoles and their derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the compound’s phosphorescence in solution has been found to show a strong dependence on dissolved oxygen . Furthermore, the compound’s stability and solubility can be affected by the pH of the environment . Triazoles are known for their stability in both acidic and basic conditions , suggesting that the compound’s action, efficacy, and stability would be relatively unaffected by changes in pH.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole has been found to interact with a variety of enzymes and receptors due to its structural characteristics . It is capable of forming hydrogen bonds, π–π stacking, and dipole interactions, which enable it to interact with various biomolecules .
Cellular Effects
They have shown antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Triazoles are known to interact with biological systems through various mechanisms. For instance, they can form hydrogen bonds with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoles are generally stable compounds .
Dosage Effects in Animal Models
It is known that the effects of triazoles can vary with different dosages .
Metabolic Pathways
Triazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Triazoles are known to interact with various transporters and binding proteins .
Subcellular Localization
Triazoles are known to interact with various compartments or organelles .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFKVSXEIKYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324548 | |
Record name | 1-[(2-chlorophenyl)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647900 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30516-22-4 | |
Record name | 1-[(2-chlorophenyl)methyl]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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